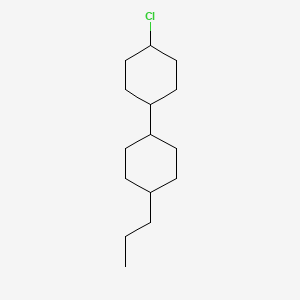

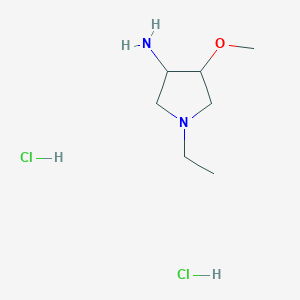

![molecular formula C19H27NaO2 B14788490 sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)

sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is one of the most abundant circulating steroids in humans and is produced in the adrenal glands, gonads, and brain . DHEA functions as a metabolic intermediate in the biosynthesis of androgen and estrogen sex steroids in various tissues . It also has a variety of potential biological effects, including binding to an array of nuclear and cell surface receptors and acting as a neurosteroid .

准备方法

Synthetic Routes and Reaction Conditions: Dehydroepiandrosterone can be synthesized through various methods. One approach involves the biotransformation of phytosterols in a vegetable oil/aqueous two-phase system by Mycobacterium species . Another method is the chemoenzymatic process, which involves the selective degradation of yam-derived diosgenin to 16-dehydropregnenolone acetate, followed by oxime formation and rearrangement . This process is cost-efficient and scalable for industrial production.

Industrial Production Methods: Industrial production of dehydroepiandrosterone often relies on microbial transformations of steroids. For example, filamentous fungi can transform dehydroepiandrosterone into various derivatives with potential pharmaceutical activity . This method follows the principles of green chemistry and is considered environmentally friendly.

化学反应分析

Types of Reactions: Dehydroepiandrosterone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be hydroxylated at the 7α position by Fusarium acuminatum, resulting in androst-5-ene-3β,7α,17α-triol .

Common Reagents and Conditions: Common reagents used in the reactions involving dehydroepiandrosterone include enzymes such as ketoreductase from Sphingomonas wittichii, which is used for the regio- and stereoselective reduction of the C3-carbonyl group . Other reagents include nitric oxide, reactive oxygen species, and interleukin-2 .

Major Products Formed: Major products formed from the reactions of dehydroepiandrosterone include androst-5-ene-3β,7α,17α-triol, which has high anticancer activity, and androst-1,4-diene-3,17-dione, which is obtained with high isolated yield .

科学研究应用

Dehydroepiandrosterone has a wide range of scientific research applications. In medicine, it is used as a precursor for the synthesis of sex hormones, such as estrogen and testosterone . It has been shown to have anti-aging effects, improve cognitive function, and regulate the immune system . In biology, dehydroepiandrosterone acts as a neurosteroid and modulator of neurotrophic factor receptors . It is also used in the treatment of various diseases, including osteoporosis, ovarian dysfunction, and Alzheimer’s disease .

作用机制

Dehydroepiandrosterone exerts its effects through multiple mechanisms. It acts as a precursor for the biosynthesis of sex steroids, including androgens and estrogens . It also binds to nuclear and cell surface receptors, modulating various signaling pathways . Additionally, dehydroepiandrosterone functions as a neurosteroid, influencing neurotransmitter receptors in the brain .

相似化合物的比较

Dehydroepiandrosterone is often compared with other steroid hormones, such as androstenedione, testosterone, and cortisol . Unlike these hormones, dehydroepiandrosterone is considered a weak androgen and has a broader range of biological effects . It is unique in its ability to act as both an androgen and estrogen precursor, making it versatile in various physiological processes .

List of Similar Compounds:- Androstenedione

- Testosterone

- Cortisol

- Estradiol

- Progesterone

Dehydroepiandrosterone stands out due to its abundance in the human body and its multifaceted roles in health and disease .

属性

分子式 |

C19H27NaO2 |

|---|---|

分子量 |

310.4 g/mol |

IUPAC 名称 |

sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate |

InChI |

InChI=1S/C19H27O2.Na/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3;/q-1;+1/t13?,14?,15?,16?,18-,19-;/m0./s1 |

InChI 键 |

LMYJRUYXROWLJM-RSSBUXBWSA-N |

手性 SMILES |

C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CCC(C4)[O-])C.[Na+] |

规范 SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)[O-])C.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

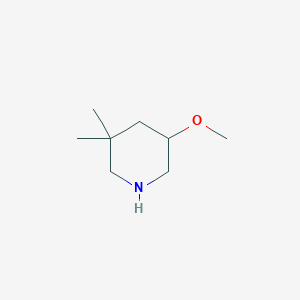

![7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14788409.png)

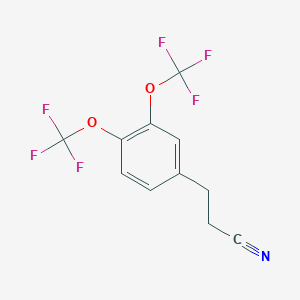

![1-[5-Tert-Butyl-3-({4-[2-(Dimethylamino)ethyl]-5-Oxo-1,4-Diazepan-1-Yl}carbonyl)thiophen-2-Yl]-3-(2,3-Dichlorophenyl)urea](/img/structure/B14788465.png)

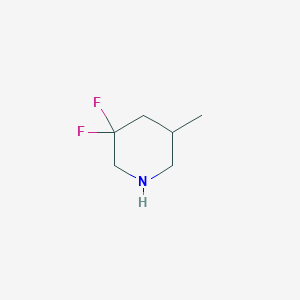

![Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14788485.png)

![2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile](/img/structure/B14788507.png)